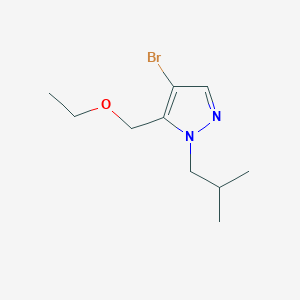

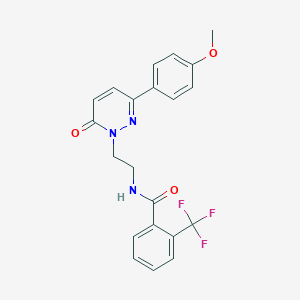

![molecular formula C18H18N4O3 B2552230 5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1219845-24-5](/img/structure/B2552230.png)

5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" is a heterocyclic compound that appears to be related to a family of pyrazolopyridine derivatives. These compounds are of interest due to their potential pharmacological properties and their complex molecular structures which often include multiple rings and functional groups.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives often involves the formation of the pyridine ring as a key step. For instance, the synthesis of 1-hydroxypyrazoloquinolines and isoquinolines from 1-benzyloxypyrazole involves establishing the pyridine B-ring in the terminal step, with the pyridine ring being formed via cyclization of a formyl group and an amino or iminophosphorane group . Similarly, the synthesis of a dihydropyrazolopyrimidinone derivative was achieved through a one-pot process that included steps such as aza Diels-Alder cycloaddition and N-acylation . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of multiple fused rings, which can adopt various conformations. For example, a 2H-pyrazolo[4,3-c]pyridine derivative was found to have a dihydropyrazole ring in an envelope conformation and a piperidine fused ring in a twisted-chair conformation . The precise geometry and conformation of these molecules can significantly influence their chemical properties and biological activity.

Chemical Reactions Analysis

The reactivity of pyrazolopyridine derivatives can be influenced by the presence of different substituents and functional groups. For instance, the presence of a morpholino group can participate in Mannich reactions, as seen in the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids . Additionally, the presence of a benzotriazolyl group in ethyl α-benzotriazolyl-α-morpholinoacetate facilitated the synthesis of imidazopyridine derivatives through reactions with isocyanides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are closely related to their molecular structure. For example, the crystal packing of a 2H-pyrazolo[4,3-c]pyridine derivative is characterized by dimeric interactions, which can affect the compound's solubility and stability . The vasorelaxant properties of benzofuran-morpholinomethyl-pyrazoline hybrids were found to correlate with their physicochemical parameters, indicating the importance of molecular structure in determining biological activity .

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Agents

Studies have shown that benzopyranylamine compounds, including those with morpholine derivatives, exhibit significant anti-tumor activities. These compounds have demonstrated total growth inhibition of human breast, CNS, and colon cancer cell lines in vitro at very low concentrations. This suggests that compounds with similar structures could be explored for their potential as anti-tumor agents, with some already selected for in vivo Xenograft testing against susceptible human cancers (L. Jurd, 1996).

Heterocyclic Synthesis

The compound and its derivatives have applications in the synthesis of heterocyclic compounds. For instance, reactions involving morpholine and related structures have been utilized to create diverse isomeric benzopyrans and other heterocyclic compounds. These syntheses contribute to the development of new chemical entities with potential applications in pharmaceuticals and materials science (M. Nitta, Akihiro Yi, Tomoshige Kobayashi, 1985).

Pharmacological Applications

Compounds containing morpholine and pyrazolo[4,3-c]pyridin-3(5H)-one moieties have been investigated for their pharmacological properties. For example, benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown to exhibit significant vasorelaxant activities. These compounds, through quantitative structure-activity relationship studies, revealed correlations between their vasorelaxant activities and various physicochemical parameters, indicating the potential for the development of new vasodilators (G. S. Hassan et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-17-14-11-21(10-13-4-2-1-3-5-13)12-15(16(14)19-20-17)18(24)22-6-8-25-9-7-22/h1-5,11-12H,6-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOYOXJBBUPHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)

![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2552150.png)

![2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2552152.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)

![7-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2552165.png)

![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)

![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)